molecular formula C34H30O10 B020953 (3S,4S)-4-Acetyl-10-[(1S,2S)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-3,8,9-trihydroxy-3-methyl-2,4-dihydroanthracen-1-one CAS No. 79426-51-0

(3S,4S)-4-Acetyl-10-[(1S,2S)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-3,8,9-trihydroxy-3-methyl-2,4-dihydroanthracen-1-one

Cat. No. B020953
CAS RN: 79426-51-0
M. Wt: 598.6 g/mol
InChI Key: HLVSLAAHFAXHHP-ANFUHZJESA-N
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Description

This chemical entity is a complex anthracene derivative, highlighting the intricate nature of organic compounds and their potential for various applications. The focus will be on its synthesis, structural analysis, and physical and chemical properties, excluding its use, dosage, and drug-related side effects to adhere to the provided instructions.

Synthesis Analysis

The synthesis of anthracene derivatives, such as the one , involves multi-step organic reactions, including cyclization and acetylation processes. For instance, the reduction of anthracenedione derivatives using zinc dust and aqueous ammonia or SnCl2 in HCl and acetic acid at room temperature can lead to various anthracenone products with significant yields, indicating the versatility of methods available for synthesizing complex anthracene derivatives (Prinz et al., 1996).

Molecular Structure Analysis

The molecular structure of anthracene derivatives, including the compound of interest, can be analyzed through techniques like X-ray crystallography. Such analyses reveal details about the molecular stereochemistry, hydrogen bonding, and packing modes, essential for understanding the compound's chemical behavior and potential interactions (Toda et al., 1985).

Chemical Reactions and Properties

Anthracene derivatives exhibit a range of chemical reactions, such as acid-catalyzed cyclization, leading to homotriptycenes with almost quantitative yields, highlighting the reactivity of these compounds under different conditions. These reactions are crucial for modifying the chemical structure to achieve desired properties or functionalities (Gao et al., 2006).

Scientific Research Applications

Synthesis and Transformation

  • The compound (3S,4S)-4-Acetyl-10-[(1S,2S)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-3,8,9-trihydroxy-3-methyl-2,4-dihydroanthracen-1-one is related to a class of chemicals involved in various synthesis and transformation processes. For example, similar olefins have been oxidized to yield related compounds like 3-acetyl-2-methyl-4,5-dihydrofurans (Nishino, 1985).

Redox Behavior

  • The redox response of similar anthracenediones has been studied, providing insights into the electrochemical properties of related compounds. This includes the evaluation of redox processes, thermodynamics, and determination of electron and proton involvement in Faradaic processes (Ahmad et al., 2015).

Isolation from Natural Sources

  • Compounds with similar structural characteristics have been isolated from natural sources like Rumex japonicus, revealing their natural occurrence and potential applications in natural product chemistry (Jiang, Zhang, & Xuan, 2007).

Derivative Synthesis

  • Research has focused on synthesizing derivatives of similar compounds, indicating the chemical versatility and potential applications in various fields, including pharmaceuticals and materials science (Stasevych et al., 2019).

Electrochemical Properties

  • The electrochemical properties of compounds related to (3S,4S)-4-Acetyl-10-[(1S,2S)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-3,8,9-trihydroxy-3-methyl-2,4-dihydroanthracen-1-one have been studied. This includes the investigation of electrochemically amphoteric compounds and their unique redox behaviors (Perepichka et al., 2002).

properties

IUPAC Name

(3S,4S)-4-acetyl-10-[(1S,2S)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-3,8,9-trihydroxy-3-methyl-2,4-dihydroanthracen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H30O10/c1-13(35)29-27-23(15-7-5-9-17(37)21(15)31(41)25(27)19(39)11-33(29,3)43)24-16-8-6-10-18(38)22(16)32(42)26-20(40)12-34(4,44)30(14(2)36)28(24)26/h5-10,29-30,37-38,41-44H,11-12H2,1-4H3/t29-,30-,33-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVSLAAHFAXHHP-ANFUHZJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C2=C(C3=C(C(=CC=C3)O)C(=C2C(=O)CC1(C)O)O)C4=C5C(C(CC(=O)C5=C(C6=C4C=CC=C6O)O)(C)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1C2=C(C3=C(C(=CC=C3)O)C(=C2C(=O)C[C@]1(C)O)O)C4=C5[C@@H]([C@@](CC(=O)C5=C(C6=C4C=CC=C6O)O)(C)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H30O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4S)-4-Acetyl-10-[(1S,2S)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-3,8,9-trihydroxy-3-methyl-2,4-dihydroanthracen-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4S)-4-Acetyl-10-[(1S,2S)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-3,8,9-trihydroxy-3-methyl-2,4-dihydroanthracen-1-one
Reactant of Route 2
(3S,4S)-4-Acetyl-10-[(1S,2S)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-3,8,9-trihydroxy-3-methyl-2,4-dihydroanthracen-1-one
Reactant of Route 3
(3S,4S)-4-Acetyl-10-[(1S,2S)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-3,8,9-trihydroxy-3-methyl-2,4-dihydroanthracen-1-one
Reactant of Route 4
(3S,4S)-4-Acetyl-10-[(1S,2S)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-3,8,9-trihydroxy-3-methyl-2,4-dihydroanthracen-1-one
Reactant of Route 5
(3S,4S)-4-Acetyl-10-[(1S,2S)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-3,8,9-trihydroxy-3-methyl-2,4-dihydroanthracen-1-one
Reactant of Route 6
(3S,4S)-4-Acetyl-10-[(1S,2S)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-3,8,9-trihydroxy-3-methyl-2,4-dihydroanthracen-1-one

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